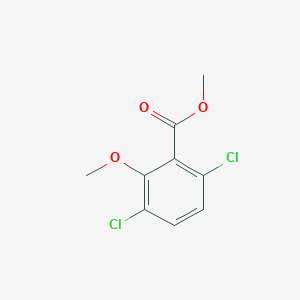

Dicamba-methyl

Descripción

Propiedades

IUPAC Name |

methyl 3,6-dichloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSBKDYHGOOSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041849 | |

| Record name | Dicamba-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6597-78-0 | |

| Record name | Dicamba-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,6-dichloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dicamba-methyl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mode of action of dicamba-methyl. The information is presented to support research, scientific analysis, and drug development activities related to this compound.

Chemical Identity and Structure

This compound is the methyl ester of dicamba, a selective herbicide.[1] Its chemical identity is well-established through various nomenclature systems.

-

Synonyms: Methyl 3,6-dichloro-2-methoxybenzoate, Disugran, Racuza, Methyl 3,6-dichloro-o-anisate[1][2]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Source(s) |

| Molecular Weight | 235.06 g/mol | [1][2] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | 311.4 °C at 760 mmHg | [3] |

| Density | 1.341 g/cm³ | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 2.7886 | [3][4] |

| Flash Point | -26 °C | [3] |

Mode of Action: Synthetic Auxin

This compound, like its parent compound dicamba, acts as a synthetic auxin.[1][5][6] Auxins are a class of plant hormones that regulate various growth and developmental processes.[7][8] At herbicidal concentrations, synthetic auxins like dicamba disrupt these processes, leading to uncontrolled and abnormal plant growth, which ultimately results in plant death.[6][7][8]

The following diagram illustrates the general auxin signaling pathway, which is the target of dicamba's herbicidal activity.

Caption: Simplified auxin signaling pathway and the action of dicamba.

Experimental Protocols

The determination of the physicochemical properties of this compound follows established scientific methodologies, often adhering to guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD).[2][9][10][11][12]

General Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the experimental determination of the key physicochemical properties of a chemical substance like this compound.

Caption: Experimental workflow for physicochemical characterization.

Methodologies for Key Experiments

-

Melting Point Determination: The melting point of this compound can be determined using the capillary method.[13][14][15] A small, powdered sample of the pure compound is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.[13][14][15]

-

Water Solubility Determination: The flask method is a common technique to determine water solubility.[16][17][18][19] An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of this compound in the aqueous phase is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[16]

-

Vapor Pressure Measurement: The gas saturation method can be used to determine the vapor pressure of this compound.[20][21][22][23][24] A stream of inert gas is passed over a sample of the compound at a constant temperature at a rate slow enough to ensure saturation. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.[21][22][24]

Spectral Data

Spectral data is essential for the structural elucidation and quantification of this compound. Mass spectrometry (MS) and infrared (IR) spectroscopy are key analytical techniques. The NIST WebBook provides access to mass and IR spectra for this compound.[25][26] PubChem also provides spectral information.[1]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.

References

- 1. This compound | C9H8Cl2O3 | CID 81070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS#:6597-78-0 | Chemsrc [chemsrc.com]

- 4. PubChemLite - this compound (C9H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 5. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 6. Dicamba herbicide and it's effects, Nexles [nexles.com]

- 7. Dicamba Technical Fact Sheet [npic.orst.edu]

- 8. npic.orst.edu [npic.orst.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google Books [books.google.com]

- 13. pennwest.edu [pennwest.edu]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. byjus.com [byjus.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scribd.com [scribd.com]

- 18. quora.com [quora.com]

- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 20. Vapor pressure - Wikipedia [en.wikipedia.org]

- 21. edepot.wur.nl [edepot.wur.nl]

- 22. vscht.cz [vscht.cz]

- 23. Vapour pressure of Pure Liquid Organic Compounds [tropo.aeronomie.be]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Dicamba methyl ester [webbook.nist.gov]

- 26. Dicamba methyl ester [webbook.nist.gov]

Molecular Targets of Dicamba-methyl in Plant Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba-methyl, a widely used selective herbicide, effectively controls broadleaf weeds in various agricultural and non-agricultural settings. Its herbicidal activity stems from its ability to mimic the natural plant hormone auxin, leading to aberrant and uncontrolled growth that is ultimately lethal to susceptible plants. While the general mode of action is understood, a detailed molecular-level understanding of its targets and the subsequent signaling cascades is crucial for the development of new herbicides, the management of herbicide resistance, and the engineering of crops with enhanced tolerance. This technical guide provides a comprehensive overview of the molecular targets of this compound in plant cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

This compound itself is a pro-herbicide that is rapidly demethylated in planta to its active form, Dicamba acid. Therefore, this guide will focus on the molecular interactions of Dicamba acid.

Primary Molecular Targets: The TIR1/AFB Auxin Co-Receptor Complex

The primary molecular targets of Dicamba in plant cells are the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of proteins , which are key components of the auxin co-receptor complex.[1] These F-box proteins are part of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFTIR1/AFB.

Dicamba, acting as a synthetic auxin, binds to a pocket on the TIR1/AFB proteins.[1] This binding event stabilizes the interaction between the TIR1/AFB protein and members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors .[2] The formation of this ternary complex (TIR1/AFB-Dicamba-Aux/IAA) targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes. This leads to a massive and uncontrolled transcription of genes involved in growth and development, ultimately causing the plant's demise.[2]

Studies in the model plant Arabidopsis thaliana have identified specific members of the TIR1/AFB family as being particularly important for Dicamba sensitivity. Mutant analysis has shown that plants with mutations in TIR1 and AFB5 exhibit increased resistance to Dicamba, with the double mutant (tir1-1/afb5) showing an additive resistance.[3] This indicates that TIR1 and AFB5 are the primary receptors for Dicamba in Arabidopsis.[3]

Quantitative Binding Data

Direct measurement of the binding affinity of Dicamba to the TIR1/AFB receptors has proven challenging due to its relatively low binding affinity compared to the natural auxin, indole-3-acetic acid (IAA).[2] Surface Plasmon Resonance (SPR) studies have qualitatively shown that Dicamba exhibits low binding to TIR1, AFB2, and AFB5.[2]

| Compound | Target Protein | Binding Affinity (Relative to IAA) | Method |

| Dicamba | TIR1 | Low | Surface Plasmon Resonance (SPR) |

| Dicamba | AFB2 | Low | Surface Plasmon Resonance (SPR) |

| Dicamba | AFB5 | Low | Surface Plasmon Resonance (SPR) |

Caption: Summary of semi-quantitative binding data of Dicamba to TIR1/AFB receptors.

Signaling Pathway of Dicamba Action

The binding of Dicamba to the TIR1/AFB receptors initiates a well-defined signaling cascade that culminates in the altered expression of numerous genes.

Caption: Signaling pathway of Dicamba action in a plant cell.

Experimental Protocols

Protein Purification of TIR1/AFB Receptors

Objective: To obtain purified TIR1 and AFB5 proteins for use in in vitro binding assays.

Methodology: Recombinant TIR1 and AFB5 proteins are typically expressed in insect cells or E. coli and purified using affinity chromatography.

Protocol:

-

Cloning: The coding sequences for Arabidopsis thaliana TIR1 and AFB5 are cloned into an appropriate expression vector (e.g., pFastBac for insect cells or pGEX for E. coli) containing an affinity tag (e.g., His-tag, GST-tag).

-

Expression:

-

Insect Cells (Sf9): Transfect Sf9 cells with the recombinant bacmid DNA. Harvest the cells 48-72 hours post-infection.

-

E. coli (BL21 strain): Transform BL21 cells with the expression plasmid. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) for 4-16 hours at 18-25°C.

-

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitors). Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography:

-

His-tagged proteins: Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) agarose column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

GST-tagged proteins: Load the lysate onto a Glutathione-Sepharose column. Wash the column with PBS (phosphate-buffered saline). Elute the protein with a buffer containing reduced glutathione (e.g., 10 mM).

-

-

Purity Analysis: Assess the purity of the eluted protein by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and Coomassie blue staining.

-

Dialysis: Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole or glutathione.

-

Concentration and Storage: Concentrate the protein using a centrifugal filter unit and store at -80°C.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To qualitatively and quantitatively assess the binding of Dicamba to purified TIR1/AFB receptors.

Methodology: SPR measures the real-time interaction between an analyte in solution (TIR1/AFB protein + Dicamba) and a ligand immobilized on a sensor chip surface (Aux/IAA degron peptide).

Caption: Workflow for Surface Plasmon Resonance (SPR) binding analysis.

Protocol:

-

Chip Preparation: Use a streptavidin-coated sensor chip.

-

Ligand Immobilization: Inject a solution of a biotinylated synthetic peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) over the chip surface to achieve immobilization.

-

Binding Assay:

-

Prepare a series of solutions containing a constant concentration of the purified TIR1/AFB protein and varying concentrations of Dicamba in a running buffer (e.g., HBS-EP buffer).

-

Inject the solutions sequentially over the chip surface.

-

The association of the TIR1/AFB-Dicamba complex with the immobilized Aux/IAA peptide is measured as a change in the refractive index, which is proportional to the mass bound to the surface.

-

-

Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the complex.

-

Regeneration: After each cycle, regenerate the chip surface using a mild acidic or basic solution to remove the bound protein complex.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software to determine association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (Kd).

Whole-Genome Microarray Analysis of Gene Expression

Objective: To identify genes that are differentially expressed in response to Dicamba treatment.

Methodology: Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.

Protocol:

-

Plant Material and Treatment: Grow Arabidopsis thaliana seedlings (wild-type, tir1-1, and afb5 mutants) on a suitable medium (e.g., MS agar plates) for a defined period (e.g., 10 days). Treat the seedlings with a specific concentration of Dicamba (e.g., 10 µM) or a mock solution for a set duration (e.g., 3 hours).

-

RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and an Agilent Bioanalyzer to check for RNA integrity.

-

cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and an oligo(dT) primer. Then, synthesize the second strand. In a typical two-color microarray experiment, label the cDNA from the treated sample with one fluorescent dye (e.g., Cy5) and the cDNA from the control sample with another (e.g., Cy3).

-

Hybridization: Combine the labeled cDNA samples and hybridize them to a microarray chip containing probes for all known genes in the Arabidopsis genome (e.g., Affymetrix GeneChip Arabidopsis ATH1 Genome Array). Hybridization is typically carried out overnight in a hybridization oven.

-

Washing and Scanning: After hybridization, wash the microarray chip to remove non-specifically bound cDNA. Scan the chip using a microarray scanner to detect the fluorescence intensity of each spot.

-

Data Analysis:

-

Image Analysis: Use appropriate software to quantify the fluorescence intensity of each spot.

-

Normalization: Normalize the data to correct for variations in labeling efficiency, hybridization, and scanning.

-

Statistical Analysis: Identify differentially expressed genes by applying statistical tests (e.g., t-test, ANOVA) and setting a threshold for fold change (e.g., >2-fold) and statistical significance (e.g., p-value < 0.05).

-

Gene Ontology (GO) and Pathway Analysis: Use bioinformatics tools to classify the differentially expressed genes based on their molecular function, biological process, and cellular component to gain insights into the biological pathways affected by Dicamba.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Objective: To validate the results obtained from the microarray analysis for a subset of genes.

Methodology: qRT-PCR is a highly sensitive and specific method for quantifying gene expression.

Protocol:

-

RNA Extraction and cDNA Synthesis: Follow the same procedure as for the microarray analysis (steps 1-3). Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Primer Design: Design gene-specific primers for the target genes of interest and a reference gene (housekeeping gene, e.g., Actin or Ubiquitin) with stable expression across different conditions.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and the gene-specific primers.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR machine with an appropriate thermal cycling program (denaturation, annealing, and extension steps).

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

-

Conclusion

The molecular target of this compound (as its active form, Dicamba acid) in plant cells is the TIR1/AFB family of auxin co-receptors, with a particular reliance on TIR1 and AFB5 in Arabidopsis. By mimicking the natural auxin IAA, Dicamba hijacks the plant's own growth regulatory machinery, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. This comprehensive understanding of the molecular interactions and signaling pathways provides a solid foundation for future research in herbicide development and crop improvement. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate the molecular mechanisms of auxinic herbicides further.

References

- 1. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba | PLOS One [journals.plos.org]

Toxicology Profile of Dicamba-Methyl on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited toxicological data is available for Dicamba-methyl specifically. This guide primarily summarizes data from studies on Dicamba acid and its various salts, which are considered relevant surrogates for understanding the potential toxicity of this compound. The active herbicidal component in all these forms is the dicamba anion.

Executive Summary

This compound is the methyl ester of dicamba, a selective herbicide widely used for controlling broadleaf weeds. While effective in its agricultural applications, concerns exist regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicology profile of dicamba, with a focus on its effects on non-target terrestrial and aquatic organisms. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key ecotoxicological assays are provided, alongside visualizations of implicated signaling pathways and metabolic disruptions to elucidate the mechanisms of toxicity.

Quantitative Toxicology Data

The following tables summarize the acute and chronic toxicity of dicamba and its salts to a range of non-target organisms.

Mammalian Toxicology

| Species | Exposure Route | Parameter | Value (mg/kg bw) | Reference |

| Rat (Wistar) | Oral | Acute LD50 (male) | 757 | [1][2][3] |

| Rat (Wistar) | Oral | Acute LD50 (female) | 2560 | [1][2] |

| Rat (Sherman) | Oral | Acute LD50 (male) | 1401 | [1] |

| Rat (Sherman) | Oral | Acute LD50 (female) | 1039 | [1] |

| Rat | Dermal | Acute LD50 | >2000 | [1][2][3][4] |

| Rat | Inhalation | Acute LC50 | >5.3 mg/L | [1] |

| Rabbit | Oral | Acute LD50 | 2000 | [4] |

| Rabbit | Dermal | Acute LD50 | >2000 | [3][4] |

| Mouse | Oral | Acute LD50 | 1190 | [1][4] |

| Guinea Pig | Oral | Acute LD50 | 566 - 3000 | [4] |

| Rat | Oral (90-day) | NOAEL | ~500 mg/kg/day | [1][5] |

| Rat | Oral (2-generation) | NOAEL (Reproductive) | 500 ppm (~25 mg/kg/day) | [1][2] |

| Rat | Oral (2-generation) | LOAEL (Reproductive) | 1500 ppm (~75 mg/kg/day) | [1][2] |

| Rat | Oral (Developmental) | NOAEL (Maternal) | 160 mg/kg/day | [2] |

| Rat | Oral (Developmental) | NOAEL (Fetal) | >400 mg/kg/day | [2] |

Avian Toxicology

| Species | Parameter | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 216 mg/kg | [1] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | 2009 mg/kg | [6] |

| Mallard Duck (Anas platyrhynchos) | 8-day Dietary LC50 | >10,000 ppm | [1][6] |

| Bobwhite Quail (Colinus virginianus) | 8-day Dietary LC50 | >10,000 ppm | [6] |

Aquatic Toxicology

| Species | Parameter | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 135 | [7] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 135 | [7] |

| Cutthroat Trout (Oncorhynchus clarkii) | 96-hour LC50 | >50 | [1] |

| Carp (Cyprinus carpio) | 48-hour LC50 | 465 | [7] |

| Daphnia magna (Water Flea) | 48-hour LC50 | 110 | [7] |

| Daphnia magna (Sodium salt) | 48-hour LC50 | 34.6 | [2] |

| Gammarus lacustris (Amphipod) | 96-hour LC50 | 3.9 | [8] |

Terrestrial Invertebrate Toxicology

| Species | Parameter | Value | Reference |

| Honey Bee (Apis mellifera) | Acute Contact LD50 | >90.7 µ g/bee | [9] |

| Honey Bee (Apis mellifera) | Acute Oral LD50 | 3.6 µ g/bee | [2] |

| Earthworm (Eisenia fetida) | 14-day LC50 (Artificial Soil) | No specific data found for this compound |

Experimental Protocols

This section details the methodologies for key ecotoxicological experiments frequently cited in the assessment of pesticide toxicity, based on OECD guidelines.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[10][11][12][13]

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).

-

Test Conditions:

-

System: Static, semi-static, or flow-through system. A semi-static system with renewal of the test solution every 24 or 48 hours is common.[14]

-

Water: Reconstituted or natural water of known quality.

-

Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 23 ± 2°C for Zebra fish).[14]

-

Light: 12 to 16-hour photoperiod.[12]

-

Loading: The biomass of fish per volume of test solution should not be excessive to ensure adequate dissolved oxygen.

-

-

Procedure:

-

Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

-

Definitive Test: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group (without the test substance) is run in parallel. At least seven fish are used per concentration.[11]

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[10]

-

Data Analysis: The LC50 and its 95% confidence limits for each observation period are calculated using appropriate statistical methods (e.g., probit analysis).[13]

-

Avian Dietary Toxicity Test (OECD Guideline 205)

This test determines the median lethal concentration (LC50) of a substance in the diet of young birds over an 8-day period.[15][16][17][18]

-

Test Organism: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos), typically 10-14 days old at the start of the test.

-

Test Conditions:

-

Housing: Birds are housed in pens with controlled temperature, humidity, and a 14-hour photoperiod.

-

Diet: The test substance is mixed into a standard avian diet at a minimum of five concentrations.

-

-

Procedure:

-

Acclimation: Birds are acclimated to the test conditions for at least 7 days.

-

Exposure Period: Birds are provided with the treated diet for 5 consecutive days. At least 10 birds are used per concentration and for the control group.[17]

-

Post-exposure Observation: Birds are then fed an untreated diet for a 3-day observation period.[15]

-

Observations: Mortalities, signs of toxicity, body weight, and food consumption are recorded daily.[16]

-

Data Analysis: The dietary LC50 and its 95% confidence limits are calculated based on the mortality data from the 8-day period.

-

Earthworm, Acute Toxicity Test (OECD Guideline 207)

This guideline describes two methods to assess the acute toxicity of substances to earthworms: a filter paper contact test and an artificial soil test.[1][6][10][19][20]

-

Test Organism: The recommended species is Eisenia fetida.[6][20]

-

Filter Paper Contact Test (Screening):

-

Artificial Soil Test:

-

Soil Preparation: An artificial soil mixture (e.g., sand, kaolin clay, sphagnum peat) is prepared.

-

Application: The test substance is thoroughly mixed into the artificial soil.

-

Exposure: Ten adult earthworms are introduced into each test container with the treated soil. Four replicates are used for each of at least five concentrations.[6]

-

Test Conditions: The test is conducted for 14 days under continuous light at 20 ± 2°C.[6]

-

Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects like changes in body weight and behavior are also noted.[1]

-

Data Analysis: The LC50 and its confidence limits are calculated for the 7 and 14-day exposure periods.

-

Signaling Pathways and Mechanisms of Toxicity

This compound, through its active form dicamba, can exert toxicity in non-target organisms via several mechanisms. The following diagrams illustrate some of the key pathways identified.

Disruption of Steroidogenesis in Fish

Dicamba has been shown to act as an endocrine disruptor in fish, altering the expression of genes involved in steroid hormone synthesis. This can lead to reproductive and developmental abnormalities.

Caption: Dicamba's impact on the fish steroidogenesis pathway, leading to hormonal imbalance.

Uncoupling of Oxidative Phosphorylation

Dicamba can interfere with mitochondrial energy production by uncoupling oxidative phosphorylation. This leads to a decrease in ATP synthesis and can contribute to cellular dysfunction and toxicity.

Caption: Mechanism of dicamba-induced uncoupling of mitochondrial oxidative phosphorylation.

Induction of Oxidative Stress

Exposure to dicamba can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This diagram illustrates the interaction between dicamba, ROS, and the cellular antioxidant defense system.

Caption: Dicamba-induced oxidative stress and the cellular antioxidant response.

Disruption of Acetyl-CoA Metabolism Workflow

Dicamba has been suggested to disrupt acetylcoenzyme A (acetyl-CoA) metabolism, a central hub in cellular energy and biosynthetic pathways.

Caption: Logical workflow of dicamba's disruption of central acetyl-CoA metabolism.

Conclusion

The available data indicates that dicamba, the active component of this compound, poses a range of toxicological risks to non-target organisms. While generally exhibiting low to moderate acute toxicity to mammals and birds, certain aquatic invertebrates show higher sensitivity. Chronic exposure can lead to reproductive and developmental effects in mammals. The mechanisms of toxicity are multifaceted, involving endocrine disruption, mitochondrial dysfunction, and the induction of oxidative stress. Further research specifically on this compound is warranted to fully characterize its unique toxicological profile and environmental risk. The standardized protocols outlined in this guide provide a framework for conducting such necessary future research.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Dicamba Technical Fact Sheet [npic.orst.edu]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. EXTOXNET PIP - DICAMBA [extoxnet.orst.edu]

- 5. i-repository.net [i-repository.net]

- 6. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 7. meycorp.com [meycorp.com]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. eurofins.com.au [eurofins.com.au]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 20. search.tcsedsystem.edu [search.tcsedsystem.edu]

Navigating Resistance: An In-depth Technical Guide to Dicamba-Methyl Metabolism in Herbicide-Resistant Plant Species

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to modern agriculture. Dicamba, a selective auxin herbicide, has been a critical tool for managing broadleaf weeds, particularly with the advent of dicamba-tolerant crops. However, the emergence of dicamba-resistant weed biotypes necessitates a deeper understanding of the molecular mechanisms underpinning this resistance. This technical guide provides a comprehensive overview of the metabolic pathways involved in dicamba detoxification in resistant plant species, focusing on the key enzymes, metabolic products, and the experimental protocols used to elucidate these processes.

Core Metabolic Pathways of Dicamba

Dicamba metabolism in plants primarily proceeds through two main pathways: O-demethylation and hydroxylation. These modifications, often followed by conjugation, lead to the detoxification of the herbicide.

-

O-Demethylation: This process involves the removal of the methyl group from the methoxy moiety of dicamba, converting it to 3,6-dichlorosalicylic acid (DCSA). DCSA is considered herbicidally inactive.[1][2] This is a major pathway in genetically engineered dicamba-tolerant crops expressing the bacterial enzyme dicamba monooxygenase (DMO).[3][4]

-

Hydroxylation: The addition of a hydroxyl group to the aromatic ring of dicamba results in the formation of 5-hydroxy-dicamba (5-OH-dicamba).[5][6] This is a common detoxification route in naturally tolerant and resistant plant species, often catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Conjugation: Following hydroxylation or demethylation, the resulting metabolites can be further conjugated with sugars (e.g., glucose) by UDP-glycosyltransferases (UGTs) to form more water-soluble and less toxic compounds that can be sequestered in the vacuole.[7]

The primary metabolites of concern for environmental monitoring and resistance studies are 5-OH dicamba and 3,6-dichlorosalicylic acid (DCSA).[5][6] DCSA can be further transformed into 3,6-dichlorogentisic acid (DCGA).[5]

Key Enzymes in Dicamba Metabolism and Resistance

Metabolic resistance to dicamba is primarily conferred by the enhanced activity of specific enzyme families.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large and diverse family of enzymes that play a crucial role in the phase I metabolism of a wide range of xenobiotics, including herbicides.[8][9][10] In several dicamba-resistant weed species, the overexpression or altered activity of specific CYP enzymes is a key mechanism of resistance.[2][11] These enzymes typically catalyze the hydroxylation of dicamba to 5-OH-dicamba.[5] The involvement of CYPs in herbicide resistance is a significant concern as it can lead to cross-resistance to other herbicides with different modes of action.[12]

Dicamba Monooxygenase (DMO)

DMO is a bacterial Rieske non-heme iron oxygenase that efficiently catalyzes the O-demethylation of dicamba to the non-herbicidal DCSA.[1][3][4] The gene encoding DMO, originally isolated from Pseudomonas maltophilia DI-6, has been genetically engineered into crops like soybean and cotton to confer high levels of dicamba tolerance.[3][4] The DMO enzyme requires a reductase and a ferredoxin for electron transfer during the catalytic cycle.[13]

Glutathione S-Transferases (GSTs) and UDP-Glycosyltransferases (UGTs)

While CYPs and DMO are central to the initial detoxification steps, other enzyme families contribute to the overall metabolic resistance. Glutathione S-transferases (GSTs) and UDP-glycosyltransferases (UGTs) are involved in phase II metabolism, conjugating the products of phase I reactions to facilitate their sequestration and further detoxification.[7][12] Transcriptomic studies in dicamba-resistant waterhemp have identified the upregulation of genes encoding GSTs and UGTs, suggesting their role in the resistance mechanism.[7]

Quantitative Data on Dicamba Metabolism

Quantifying the rate of dicamba metabolism and the activity of the involved enzymes is crucial for understanding the level of resistance. The following tables summarize available quantitative data. Note: Specific kinetic data for dicamba metabolism by plant CYPs in resistant weeds is limited in the public domain.

| Plant Species | Biotype | Herbicide | Half-life (t½) | Fold Resistance | Reference |

| Amaranthus tuberculatus (Waterhemp) | Resistant (CHR) | Dicamba | - | 5- to 10-fold | [14] |

| Amaranthus tuberculatus (Waterhemp) | Resistant | 2,4-D | 22 hours | - | [15] |

| Amaranthus tuberculatus (Waterhemp) | Susceptible | 2,4-D | 105 hours | - | [15] |

| Kochia scoparia | Resistant | Dicamba | - | >10-fold | [16] |

Table 1: In Vivo Metabolism and Resistance Levels of Dicamba and Structurally Related Herbicides in Resistant Weeds. The half-life for dicamba in the resistant waterhemp population was not explicitly determined in the cited study, but the resistance level indicates enhanced detoxification.

| Enzyme | Source | Substrate | Km | Vmax | Reference |

| Dicamba O-demethylase (DMO) | Pseudomonas maltophilia DI-6 | Dicamba | Data not available | Data not available | [13] |

| Cytochrome P450s | Various Resistant Weeds | Dicamba | Data not available | Data not available | - |

Table 2: Enzyme Kinetic Parameters for Dicamba Metabolism. Detailed kinetic studies on purified plant CYPs responsible for dicamba resistance are scarce. The provided reference for DMO confirms its enzymatic activity but does not provide specific kinetic parameters.

Experimental Protocols

Elucidating the mechanisms of dicamba metabolism requires a combination of in vivo and in vitro experimental approaches.

In Vivo Dicamba Metabolism Study using Radiolabeled Herbicide

This protocol outlines the general steps for assessing dicamba absorption, translocation, and metabolism in whole plants using 14C-dicamba.

-

Plant Material: Grow resistant and susceptible plant biotypes under controlled environmental conditions.

-

14C-Dicamba Application: Apply a known amount of 14C-dicamba solution to a specific leaf of each plant.

-

Time-Course Harvest: Harvest plants at various time points after treatment (e.g., 24, 48, 72 hours).

-

Sample Sectioning: Separate plants into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Leaf Wash: Wash the surface of the treated leaf with a solvent (e.g., acetone:water) to recover unabsorbed 14C-dicamba.

-

Tissue Combustion: Combust dried and ground plant sections in a biological oxidizer to quantify the total 14C in each part.

-

Metabolite Extraction: Extract metabolites from a separate set of plant tissues using a suitable solvent (e.g., acetonitrile/water/acetic acid).

-

Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify parent dicamba and its metabolites.

-

Data Analysis: Calculate the percentage of absorbed, translocated, and metabolized 14C-dicamba at each time point.

Quantification of Dicamba and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of dicamba and its metabolites in plant tissues.[5]

-

Sample Preparation:

-

Homogenize fresh or frozen plant tissue.

-

Extract with an appropriate solvent, such as acetonitrile with formic acid.[15]

-

Centrifuge to pellet debris and filter the supernatant.

-

-

LC Separation:

-

Use a suitable C18 or other appropriate column.

-

Employ a gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile with formic acid.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for dicamba, 5-OH-dicamba, and DCSA.

-

Utilize an isotopically labeled internal standard (e.g., d3-Dicamba) for accurate quantification.[17]

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Dicamba | 219.0 | 175.0 | 147.0 |

| 5-OH-Dicamba | 235.0 | 191.0 | 163.0 |

| 3,6-DCSA | 205.0 | 161.0 | 133.0 |

Table 3: Example MRM Transitions for Dicamba and its Metabolites. These values may vary slightly depending on the instrument and specific conditions.

In Vitro Enzyme Assays

4.3.1. Cytochrome P450 Activity Assay (Microsomal Fraction)

-

Microsome Isolation: Isolate microsomes from plant tissues (e.g., shoots or roots) of resistant and susceptible plants through differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Microsomal protein

-

Dicamba (substrate)

-

NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Reaction Initiation and Termination: Initiate the reaction by adding the NADPH generating system. Incubate at a specific temperature (e.g., 30°C) with shaking. Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the formation of 5-OH-dicamba.

-

Kinetic Analysis: Determine the Km and Vmax values by varying the substrate concentration and measuring the initial reaction velocities.

4.3.2. Dicamba Monooxygenase (DMO) Activity Assay

-

Enzyme Source: Purified recombinant DMO or cell-free extracts from organisms expressing DMO.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

DMO enzyme

-

Dicamba

-

NADH

-

A reductase and a ferredoxin (if using purified components)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

-

Reaction and Analysis: Incubate the reaction and monitor the conversion of dicamba to DCSA over time using HPLC or LC-MS/MS.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows.

Dicamba metabolic detoxification pathway in plants.

Experimental workflow for LC-MS/MS analysis of dicamba.

Workflow for in vitro cytochrome P450 enzyme assay.

Conclusion and Future Directions

Metabolic detoxification, primarily through the action of cytochrome P450 monooxygenases, is a critical mechanism of dicamba resistance in several weed species. In contrast, genetically engineered crops achieve high levels of tolerance through the efficient O-demethylation of dicamba by the bacterial enzyme DMO. Understanding the specific enzymes involved, their kinetic properties, and the resulting metabolite profiles is essential for developing effective resistance management strategies and for the design of novel herbicides.

Future research should focus on:

-

Identifying and characterizing the specific CYP enzymes responsible for dicamba metabolism in key resistant weed populations such as Kochia scoparia and Amaranthus species.

-

Conducting detailed enzyme kinetic studies to determine the catalytic efficiency of these enzymes and to understand the molecular basis of their activity.

-

Elucidating the role of phase II and phase III metabolism (e.g., glycosylation and transport) in the overall resistance phenotype.

-

Developing high-throughput screening methods to identify inhibitors of these metabolic enzymes, which could potentially be used as synergists to overcome resistance.

By continuing to unravel the complexities of dicamba metabolism in resistant plants, the scientific community can contribute to the development of sustainable weed management practices and ensure the longevity of this important herbicide.

References

- 1. Enhanced metabolic detoxification is associated with fluroxypyr resistance in Bassia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of dicamba monooxygenase: A Rieske nonheme oxygenase that catalyzes oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Inheritance of Dicamba Resistance in a Multiple-Resistant Waterhemp (Amaranthus tuberculatus) Population from Illinois [bioone.org]

- 8. Identification of candidate genes involved with dicamba resistance in waterhemp (Amaranthus tuberculatus) via transcriptomics analyses | Weed Science | Cambridge Core [cambridge.org]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Dicamba Resistance in Kochia Scoparia - MONTANA STATE UNIVERSITY [portal.nifa.usda.gov]

- 12. A novel UDP-glycosyltransferase 91C1 confers specific herbicide resistance through detoxification reaction in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Characterization of cellular and enzymatic degradation of dicamba by P" by Xiao-Zhuo Wang [digitalcommons.unl.edu]

- 15. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A three-component dicamba O-demethylase from Pseudomonas maltophilia, strain DI-6: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Soil Persistence and Mobility of Dicamba-Methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the soil persistence and mobility of Dicamba-methyl. It is designed to offer researchers and scientists a detailed understanding of the experimental protocols and data interpretation related to the environmental fate of this herbicide.

Introduction

This compound is the methyl ester of dicamba, a selective herbicide used to control broadleaf weeds. Its persistence and mobility in the soil are critical factors in determining its potential environmental impact, including the risk of groundwater contamination and effects on non-target organisms. Understanding the scientific principles and experimental procedures for evaluating these characteristics is paramount for environmental risk assessment and the development of safer agricultural practices.

Microbial degradation is the primary pathway for the dissipation of dicamba in the soil.[1] The main metabolite of this process is 3,6-dichlorosalicylic acid (3,6-DCSA), which is more persistent than the parent compound.[2][3] Other minor degradates include 3,6-dichlorogentisic acid (DCGA) and 5-OH-dicamba.[3][4] The persistence of dicamba is influenced by soil type, organic matter content, moisture, and temperature.[1] Due to its high water solubility and low sorption to soil particles, dicamba is considered to be highly mobile in soil.[1]

Data on Soil Persistence and Mobility

The following tables summarize key quantitative data on the soil persistence and mobility of this compound, compiled from various studies. These parameters are essential for environmental modeling and risk assessment.

Table 1: Soil Half-Life (DT50) of Dicamba

| Soil Type | Organic Matter (%) | pH | Temperature (°C) | Moisture | Aerobic/Anaerobic | Half-Life (days) | Reference |

| Sandy Loam | - | - | - | - | Aerobic | 18 | [4] |

| Silt Loam | - | - | - | - | Aerobic | 72.9 | [3] |

| Clay | - | - | - | - | Anaerobic | 423 | [4] |

| Various Prairie Soils | - | - | - | - | Aerobic | 14-28 | [5] |

Table 2: Soil Sorption Coefficients (Kd and Koc) of Dicamba

| Soil Type | Organic Matter (%) | pH | Kd (L/kg) | Koc (L/goc) | Reference |

| Various | - | - | - | 3.45 - 21.1 | [4] |

| Clay | - | - | - | - | [6] |

| Sandy Loam | - | - | - | - | [6] |

Kd: Soil-water partition coefficient; Koc: Organic carbon-normalized sorption coefficient.

Experimental Protocols

Detailed methodologies for assessing the soil persistence and mobility of this compound are outlined below, primarily based on internationally recognized OECD guidelines.

Soil Persistence: Aerobic and Anaerobic Transformation (OECD Guideline 307)

This guideline details the procedure for evaluating the rate and pathway of degradation of a substance in soil under aerobic and anaerobic conditions.[7][8][9]

Objective: To determine the half-life (DT50) of this compound and identify its major transformation products in soil.

Methodology:

-

Soil Selection and Preparation:

-

Select at least three different soil types (e.g., sandy loam, silt loam, clay) with varying organic matter content and pH.

-

Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

-

Determine the soil's physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.

-

-

Application of Test Substance:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.

-

Apply the solution uniformly to the soil samples at a concentration relevant to the recommended field application rate.

-

-

Incubation:

-

Aerobic Conditions: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[10] The incubation vessels are continuously aerated with CO₂-free, humidified air to maintain aerobic conditions.

-

Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with deionized water, and the headspace of the incubation vessel is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined intervals over a period of up to 120 days.[7][11]

-

Extract this compound and its transformation products from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.[12]

-

Trap evolved ¹⁴CO₂ in an alkaline solution to quantify mineralization.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT50) of this compound using appropriate kinetic models (e.g., first-order kinetics).

-

Identify and quantify the major transformation products, such as 3,6-DCSA.

-

Diagram: Experimental Workflow for Soil Persistence Study (OECD 307)

References

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. aapco.org [aapco.org]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. Dicamba - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. Breakdown of the herbicide dicamba and its degradation product 3,6-dichlorosalicylic acid in prairie soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. chromatographytoday.com [chromatographytoday.com]

The Environmental Fate of Dicamba-Methyl: A Technical Guide to Photodegradation and Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation and hydrolysis rates of Dicamba-methyl, a widely used herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and for the development of new, safer agricultural products. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and provides visual representations of degradation pathways and experimental workflows.

Introduction

This compound is the methyl ester of dicamba (3,6-dichloro-2-methoxybenzoic acid). Its herbicidal activity and environmental persistence are largely governed by its susceptibility to various degradation processes. The two primary abiotic degradation pathways are photodegradation (degradation by light) and hydrolysis (reaction with water). This guide focuses on these two mechanisms.

Photodegradation of this compound

Photodegradation is a significant pathway for the breakdown of dicamba in the environment.[1][2][3][4] The rate of photodegradation is highly dependent on the specific environmental conditions, including the light source, the medium (e.g., aqueous solution, soil surface, plant waxes), and the presence of other substances.

Quantitative Photodegradation Data

The following table summarizes the reported photolytic half-lives for dicamba under various experimental conditions.

| Medium | Light Source | Wavelength | pH | Half-life (t½) | Reference |

| Aqueous Solution | Rayonet UVB lamps | 280–340 nm | 7 | 43.3 minutes (0.72 hours) | [1][2][4] |

| Aqueous Solution | Q-Sun solar simulator | > 300 nm | 7 | 13.4 hours | [1][2][4] |

| Corn Epicuticular Waxes | Q-Sun solar simulator | > 300 nm | N/A | 105 hours | [1][2][4] |

| Water | Not Specified | Not Specified | Not Specified | 105 days | [5] |

| Water | Not Specified | Not Specified | Not Specified | 313 days | [5] |

Note: The significant variation in reported half-lives highlights the critical influence of experimental conditions on photodegradation rates.

Photodegradation Pathway

The photodegradation of dicamba in aqueous solution primarily involves the substitution of a chlorine atom with a hydroxyl group.[6] The major photoproducts identified are 3-chloro-6-hydroxy-2-methoxybenzoic acid and 6-chloro-3-hydroxy-2-methoxybenzoic acid.[6]

Experimental Protocol for Aqueous Photolysis

The following is a generalized experimental protocol for determining the photodegradation rate of this compound in an aqueous solution, based on common methodologies.[1][4][7]

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then diluted to the desired concentration in a buffered aqueous solution (e.g., phosphate buffer at pH 7).

-

Irradiation: The aqueous solution of this compound is placed in quartz tubes or a photoreactor and exposed to a controlled light source. Common light sources include:

-

Sampling: Aliquots of the solution are collected at predetermined time intervals.

-

Sample Analysis: The concentration of this compound in each aliquot is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8]

-

Data Analysis: The natural logarithm of the this compound concentration is plotted against time. The degradation rate constant (k) is determined from the slope of the resulting line, assuming first-order kinetics. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.

Hydrolysis of this compound

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many pesticides, this is a significant degradation pathway. However, multiple sources indicate that Dicamba is stable to hydrolysis under normal environmental conditions.[1][2][4][5]

Hydrolysis Rate Data

| pH | Temperature (°C) | Half-life (t½) | Reference |

| Not Specified | Not Specified | Stable | [5] |

This stability suggests that hydrolysis is not a major contributor to the environmental degradation of this compound compared to photodegradation and microbial degradation.

Logical Relationship of Degradation Pathways

The following diagram illustrates the relative importance of different degradation pathways for this compound in the environment.

Conclusion

The environmental fate of this compound is primarily dictated by photodegradation and microbial degradation. This compound is notably stable to hydrolysis. The rate of photodegradation is highly variable and dependent on environmental factors, particularly the intensity and wavelength of light and the medium in which the compound is present. For researchers and scientists, a thorough understanding of these degradation pathways and the experimental conditions that influence them is essential for accurate environmental risk assessment and the development of sustainable agricultural technologies.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Environmental fate and effects of dicamba: a Canadian perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. researchgate.net [researchgate.net]

- 7. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

Bioaccumulation Potential of Dicamba-Methyl in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicamba-methyl, the methyl ester of the widely used herbicide dicamba, is utilized for the control of broadleaf weeds. Its potential to enter aquatic ecosystems through runoff and spray drift necessitates a thorough understanding of its bioaccumulation potential. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the bioaccumulation of this compound in aquatic organisms. Based on available data for dicamba, the bioaccumulation potential is considered low. This is primarily attributed to its low octanol-water partition coefficient (log Kow), suggesting limited partitioning into fatty tissues of aquatic organisms. While specific quantitative bioaccumulation data for this compound is scarce in publicly available literature, the data for the parent compound, dicamba, indicates a Bioconcentration Factor (BCF) of approximately 10 in freshwater algae. It is widely anticipated that this compound rapidly hydrolyzes to its parent acid form, dicamba, in aquatic environments. Therefore, the bioaccumulation potential of dicamba is considered a relevant surrogate for assessing the risks associated with this compound. This guide summarizes the available quantitative data, outlines relevant experimental protocols for assessing bioaccumulation, and explores the metabolic pathways and potential toxicological signaling pathways affected by dicamba in aquatic organisms.

Physicochemical Properties and Bioaccumulation Potential

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties. For dicamba, the key parameter indicating a low bioaccumulation potential is its low octanol-water partition coefficient.

| Property | Value | Reference |

| Chemical Name | 3,6-dichloro-2-methoxybenzoic acid | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.477 | [1] |

| Water Solubility | 6.5 g/L (at 25°C) | [2] |

A low log Kow value, such as that of dicamba, indicates a preference for the aqueous phase over the lipid phase, suggesting that the substance is less likely to be taken up and stored in the fatty tissues of aquatic organisms.[1]

Quantitative Bioaccumulation Data

| Organism | Parameter | Value | Exposure Conditions | Reference |

| Freshwater Algae | Bioconcentration Factor (BCF) | ~10 | 32-day microcosm study with an average water concentration of 0.166 mg/L of dicamba. | [1] |

| Fish | Bioaccumulation | Stated as not significant. | General assessment based on physicochemical properties. | [2][3][4] |

| Aquatic Invertebrates | Bioaccumulation | Not specified, but generally considered low. | General assessment. | [5] |

The limited available data consistently points towards a low bioaccumulation potential for dicamba in aquatic ecosystems.

Experimental Protocols for Bioaccumulation Assessment

Standardized guidelines are crucial for the reliable assessment of a chemical's bioaccumulation potential. The Organization for Economic Co-operation and Development (OECD) provides a key guideline for this purpose.

OECD Test Guideline 305: Bioaccumulation in Fish

The OECD Test Guideline 305 is the internationally recognized standard for assessing the bioaccumulation of chemicals in fish.[6][7][8][9] It outlines two primary exposure methods: aqueous and dietary. For a substance with a low log Kow like dicamba, the aqueous exposure test is the most relevant.

Key aspects of the OECD 305 protocol include:

-

Test Species: A variety of fish species can be used, with common choices being Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[7]

-

Exposure System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.[7]

-

Test Phases: The test consists of two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance for a defined period (typically 28 days).[8]

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water and the elimination of the substance from their tissues is monitored over time.[8]

-

-

Endpoints: The primary endpoint is the Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.[7]

-

Analytical Chemistry: Accurate and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), are required to measure the concentration of the test substance in both water and fish tissue samples.

Below is a generalized workflow for a bioaccumulation study based on OECD 305.

Metabolism and Potential Signaling Pathways

Metabolic Fate of this compound

While specific studies on the metabolic fate of this compound in aquatic organisms are limited, it is presumed that the ester linkage is rapidly hydrolyzed by esterases present in the aquatic environment and within the organisms to form the parent dicamba acid. The metabolism of dicamba has been studied in various organisms and generally proceeds through O-demethylation, hydroxylation, and subsequent conjugation. The primary metabolite identified in soil and water is 3,6-dichlorosalicylic acid (DCSA).[10]

Potential Toxicological Signaling Pathways

Studies on the toxic effects of dicamba in fish provide insights into the potential signaling pathways that may be affected. Exposure to environmentally relevant concentrations of dicamba has been shown to act as a potential endocrine disruptor in fish.[11]

One study on rare minnow (Gobiocypris rarus) exposed to dicamba demonstrated alterations in sex steroid hormone levels and the expression of related genes.[11] This suggests an impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis , a critical signaling pathway for reproduction in vertebrates.

Key findings from this study include: [11]

-

Increased plasma 17β-estradiol (E2) levels in both male and female fish.

-

Increased plasma vitellogenin (VTG) levels in male fish, indicating an estrogenic effect.

-

Upregulation of vtg mRNA in the liver and gonads.

-

Downregulation of cyp19a (aromatase) and star (steroidogenic acute regulatory protein) mRNA levels.

-

Upregulation of cyp17 (17α-hydroxylase/17,20-lyase) mRNA levels.

These findings suggest that dicamba can interfere with steroidogenesis and hormonal signaling in fish.

Furthermore, studies in zebrafish (Danio rerio) embryos have shown that dicamba can induce oxidative stress.[12][13] This indicates the involvement of signaling pathways related to cellular stress response. Exposure to dicamba led to a significant decrease in superoxide dismutase (SOD) activity and an increase in glutathione peroxidase (GPx), glutathione (GSH), and lipid peroxidation (LPO) at higher concentrations.[12][13]

Conclusion

References

- 1. ccme.ca [ccme.ca]

- 2. Dicamba (Ref: SAN 837H) [sitem.herts.ac.uk]

- 3. nfsl.contentdm.oclc.org [nfsl.contentdm.oclc.org]

- 4. researchgate.net [researchgate.net]

- 5. Dicamba Technical Fact Sheet [npic.orst.edu]

- 6. oecd.org [oecd.org]

- 7. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. Environmental fate and effects of dicamba: a Canadian perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dicamba affects sex steroid hormone level and mRNA expression of related genes in adult rare minnow (Gobiocypris rarus) at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Teratogenic effects of the dicamba herbicide in Zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dicamba-methyl in Soil using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba, a widely used herbicide for controlling broadleaf weeds, is typically analyzed in its acidic form. However, its methyl ester, Dicamba-methyl, is also of interest in environmental and agricultural research. This application note details a robust and sensitive method for the quantification of this compound in soil matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward extraction procedure followed by analysis using a reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in the positive ion mode. This approach offers high selectivity and sensitivity, eliminating the need for complex derivatization steps.[1][2]

Experimental Protocols

Sample Preparation (Soil)

The sample preparation protocol is adapted from established methods for the extraction of acidic herbicides and their esters from soil.[3]

Protocol:

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Weighing: Weigh 5 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as a stable isotope-labeled version of this compound if available, to correct for matrix effects and variations in extraction efficiency.

-

Extraction:

-

Add 10 mL of extraction solvent (Acetonitrile with 1% formic acid).

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

-

Shaking: Place the centrifuge tube on a mechanical shaker and shake for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the soil particles from the supernatant.

-

Filtration and Dilution:

-

Carefully collect the supernatant.

-

Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

If necessary, dilute the extract with the initial mobile phase composition to fit within the calibration range.

-

LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of this compound.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temp. | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Data Presentation

Quantitative data for this compound should be recorded and presented in a structured format. The following tables provide a template for presenting the mass spectrometric parameters and method validation data.

MRM Transitions

This compound is the methyl ester of Dicamba. For positive mode ESI, the precursor ion will be the protonated molecule [M+H]⁺. The molecular formula for this compound is C9H8Cl2O3, with a molecular weight of approximately 234.0 g/mol . The exact mass of the monoisotopic peak will be used for the precursor ion. Product ions are generated by the fragmentation of the precursor ion in the collision cell. The transitions below are proposed based on the structure of this compound and may require optimization.

Table 3: Proposed MRM Transitions for this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| This compound | 235.0 | 175.0 | 100 | 20 | Quantifier |

| This compound | 235.0 | 203.0 | 100 | 15 | Qualifier |

Note: The precursor ion m/z 235.0 corresponds to the [M+H]⁺ of the most abundant isotopic form of this compound. The product ion m/z 175.0 likely corresponds to the loss of the methoxycarbonyl group and a chlorine atom, while m/z 203.0 could correspond to the loss of methanol.

Method Validation Summary

The analytical method should be validated to ensure its accuracy, precision, and robustness. Key validation parameters are summarized below.

Table 4: Method Validation Parameters for this compound in Soil

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Limit of Detection (LOD) | 0.1 ng/g | - |

| Limit of Quantification (LOQ) | 0.5 ng/g | - |

| Accuracy (Recovery %) | ||

| Spiked at 1 ng/g | 95% | 70-120% |

| Spiked at 10 ng/g | 98% | 70-120% |

| Spiked at 50 ng/g | 102% | 70-120% |

| Precision (RSD %) | ||

| Intra-day (n=6) | < 10% | ≤ 15% |

| Inter-day (n=6, 3 days) | < 15% | ≤ 20% |

| Matrix Effect (%) | 85-110% | 80-120% |

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in soil.

Caption: Experimental workflow for this compound analysis in soil.

References

Application Note: Detection and Quantification of Dicamba Residues in Water Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used for controlling broadleaf weeds in agriculture and residential settings.[1][2] Its high water solubility and mobility in soil create a potential for contamination of surface and groundwater through runoff and spray drift.[2] Due to concerns about off-target crop damage and potential environmental impact, robust and sensitive analytical methods are essential for monitoring dicamba residues in aqueous matrices.[3][4]

This document provides detailed protocols for the detection and quantification of dicamba in water samples using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred as it typically offers high sensitivity and selectivity without requiring a chemical derivatization step.[3][4] GC-MS methods, while also effective, necessitate a derivatization process to convert the polar dicamba acid into a more volatile ester form suitable for gas chromatography.[5][6][7]

Analytical Methodologies

The determination of dicamba residues in water generally involves three key stages:

-

Sample Preparation: Collection, preservation, and acidification of the water sample.

-

Extraction and Concentration: Solid-Phase Extraction (SPE) is commonly employed to isolate dicamba from the water matrix, remove interferences, and concentrate the analyte.[1][4][8]

-

Instrumental Analysis: Quantification using either GC-MS (following derivatization) or LC-MS/MS.

Data Presentation: Performance of Analytical Methods

The selection of an analytical method depends on the required sensitivity, available instrumentation, and sample throughput. Below is a summary of performance data for various methods.

| Parameter | GC-MS | LC-MS/MS | HPLC-UV |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/L[5][9] | 0.006 - 0.1 µg/L[10][11] | ~1 µg/L[1] |

| Limit of Quantification (LOQ) | 0.05 µg/L[12] | 0.1 - 5.5 µg/L (method dependent)[13] | Not specified |

| Analyte Recovery | 86% ± 5% (GC-EC), 97% ± 7% (GC-MS)[5] | 106% - 128%[11][14] | 88% ± 6% (from soil)[8] |

| Derivatization Required | Yes (e.g., Methylation, Silylation)[5][12] | No[3][4][11] | No |

Experimental Workflows

The following diagram illustrates the general workflow for analyzing dicamba residues in water samples, highlighting the distinct paths for GC-MS and LC-MS/MS analysis.

Caption: Workflow for Dicamba Residue Analysis in Water.

Detailed Experimental Protocols

This protocol involves solid-phase extraction followed by derivatization to make dicamba sufficiently volatile for GC analysis.

5.1 Materials and Reagents

-

Dicamba analytical standard

-

Internal Standard (e.g., d3-Dicamba)

-

Solvents: Methanol, Acetonitrile, Ethyl Acetate, Acetone (HPLC or glass-distilled grade)

-

Reagents: Formic acid, Hydrochloric acid (HCl), Potassium hydroxide (KOH)

-

Derivatization Agent: Diazomethane solution or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)[5][12]

-

Solid-Phase Extraction (SPE) Cartridges: C18 or polymeric (e.g., Oasis HLB)[4][12]

-

Ultrapure water

-